molecular formula C15H21N3O B7438530 (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone

(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone

Cat. No. B7438530
M. Wt: 259.35 g/mol
InChI Key: WAPVOCHZMQXWLB-UHFFFAOYSA-N
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Description

(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone, also known as DMXB-A, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a key target for the treatment of various neurological disorders.

Scientific Research Applications

(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has also been shown to improve cognitive function, enhance learning and memory, and reduce inflammation in the brain. These findings suggest that (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone may be a promising candidate for the treatment of neurological disorders.

Mechanism of Action

(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor by (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has been shown to reduce the activation of microglia, immune cells in the brain that are involved in inflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has several advantages for lab experiments. It has high potency and selectivity for the α7 receptor, which allows for precise control of receptor activation. (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone also has good solubility in water and organic solvents, which makes it easy to use in in vitro and in vivo experiments. However, (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone has a relatively short half-life in the body, which may limit its effectiveness in long-term studies.

Future Directions

There are several future directions for the study of (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone. One area of research is the development of new formulations and delivery methods that can improve the bioavailability and duration of action of (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone. Another area of research is the exploration of the therapeutic potential of (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, further studies are needed to elucidate the intracellular signaling pathways that are activated by (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone and to identify potential downstream targets for therapeutic intervention.
In conclusion, (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone is a novel compound with promising potential for the treatment of various neurological disorders. Its selective agonism of the α7 nicotinic acetylcholine receptor, neuroprotective effects, and cognitive-enhancing properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.

Synthesis Methods

(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-aminopyridine with 2-methyl-2-butene to form an intermediate compound, which is then reacted with 7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-amine to yield (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone. The synthesis method has been optimized to produce high yields of (2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone with high purity.

properties

IUPAC Name

(2-aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-15(2)11-4-3-7-18(12(15)9-11)14(19)10-5-6-17-13(16)8-10/h5-6,8,11-12H,3-4,7,9H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPVOCHZMQXWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCCN(C1C2)C(=O)C3=CC(=NC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyridin-4-yl)-(7,7-dimethyl-2-azabicyclo[4.1.1]octan-2-yl)methanone

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